molecular formula C12H25O9S+ B10848298 Neokotalanol

Neokotalanol

Cat. No.: B10848298
M. Wt: 345.39 g/mol
InChI Key: JWOANRNVWBCYDC-PVOSGLMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neokotalanol is a potent natural α-glucosidase inhibitor isolated from traditional medicinal plants of the Salacia genus, including Salacia reticulata, Salacia oblonga, and Salacia chinensis . This unique thiosugar sulfonium compound exhibits significant antidiabetic properties through its mechanism of inhibiting carbohydrate-digesting enzymes in the small intestine, specifically suppressing the hydrolysis of oligosaccharides like maltose and sucrose to glucose . Research applications include investigating postprandial blood glucose suppression mechanisms , structure-activity relationship studies of α-glucosidase inhibitors , and exploring natural product derivatives for managing type 2 diabetes mellitus . The compound's distinctive structure features a thiosugar sulfonium sulfate inner salt, making it a valuable chemical entity for pharmaceutical research and development . Analytical methods for this compound quantification have been established using LC-MS with ion pair chromatography, ensuring research reproducibility and precise evaluation of α-glucosidase inhibitory activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H25O9S+

Molecular Weight

345.39 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-7-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]heptane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C12H25O9S/c13-1-5(15)10(19)12(21)11(20)7(17)4-22-3-6(16)9(18)8(22)2-14/h5-21H,1-4H2/q+1/t5-,6+,7+,8+,9-,10+,11+,12+,22?/m0/s1

InChI Key

JWOANRNVWBCYDC-PVOSGLMWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O)CO)O)O

Canonical SMILES

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)O)O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Protected Epoxide (β-20) from D-Galactose

The Tanabe group developed a diastereoselective route starting from D-galactose (18 ), achieving β-20 in 11 steps with a 20% overall yield:

  • Koenigs–Knorr glycosylation : D-Galactose is converted to a p-methoxybenzyl β-glycoside (27 ) via HBr/AcOH-mediated acetolysis and subsequent glycosylation.

  • Protection and oxidation : Sequential TBDMS protection, benzylation, and Dess–Martin oxidation yield aldehyde 24 .

  • Wittig reaction and dihydroxylation : Olefin 23 undergoes OsO₄-catalyzed dihydroxylation (dr = 12:1) to diol β-22 , followed by Mitsunobu epoxidation to β-20 .

Diastereoselective S-Alkylation

Reaction of thiosugar 7b with β-20 in hexafluoroisopropanol (HFIP) at reflux affords sulfonium chloride α-19 in 85% yield (dr = 30:1). Deprotection via hydrogenolysis and NaBH₄ reduction yields this compound (5 ) in 64% yield over 14 steps (total yield: 11%).

Table 1: Key Data for Epoxide-Mediated Synthesis

ParameterValueReference
Starting materialD-Galactose
Total steps14
Overall yield11%
Diastereomeric ratio (dr)30:1 (S-alkylation step)
Critical reagentHFIP (solvent)

Thiol-Diiodide Coupling Strategy

Synthesis of Diiodide Intermediate (16)

Huang et al. optimized a route from D-mannose (11 ) to diiodide 16 via:

  • Selective benzylation : 4,6-O-benzylidene protection and subsequent triflation.

  • Nucleophilic displacement : Treatment with NaI yields 16 in 5 steps (32% overall yield).

Coupling and Cyclization

Thiol 15 (from D-arabinose) reacts with 16 in DMF at 40°C, followed by acidic cyclization to form the sulfonium core. This method achieves a 59% yield for the coupling step and a 2% overall yield over 14 steps.

Table 2: Thiol-Diiodide Method Performance

ParameterValueReference
Starting materialD-Mannose/D-Arabinose
Total steps14
Overall yield2%
Key advantageAvoids toxic BCl₃

Comparative Analysis of Synthetic Routes

Yield and Step Economy

  • Epoxide route : Higher yield (11%) but requires HFIP, which complicates scalability.

  • Thiol-diiodide route : Lower yield (2%) but uses stable intermediates and avoids hazardous reagents.

Stereochemical Control

  • Epoxide-mediated S-alkylation provides superior diastereoselectivity (dr = 30:1) due to HFIP’s polar aprotic nature.

  • Thiol-diiodide coupling suffers from competing elimination reactions, necessitating precise temperature control.

Challenges and Optimization Strategies

Key Limitations

  • Intermediate instability : Benzyl-protected epoxides (e.g., β-20 ) are prone to hydrolysis.

  • Long reaction times : S-alkylation in early methods required 7 days.

Recent Advances

  • Solvent optimization : HFIP reduces reaction time to 8 hours.

  • Protecting group tuning : p-Methoxybenzyl (PMB) groups enhance stability during hydrogenolysis .

Chemical Reactions Analysis

Coupling of Thiosugar Derivatives

The earliest reported synthesis (2013) utilized a coupling reaction between a perbenzylated thiosugar and a protected perseitol triflate derived from D-mannose . This reaction formed a sulfonium salt intermediate, which cyclized to generate the characteristic 2,4,7-trioxabicyclo[4.2.1]nonane system . The triflate’s instability necessitated precise temperature control to prevent premature decomposition .

Epoxide-Based Route (2019)

A more efficient strategy emerged in 2019, employing an epoxide (β-20) synthesized from D-galactose . Key steps include:

  • Asymmetric dihydroxylation of olefin 23 using AD-mix-α to establish stereochemistry at the C2′ position.

  • Mitsunobu epoxidation of diols (β-22 and α-22) to form the epoxide β-20 with high diastereoselectivity (β/α ≈ 12:1) .

  • S-alkylation of thiosugar 7b with β-20, avoiding toxic reagents like BCl₃ and achieving an 11% total yield over 14 steps .

Thiol-Diiodide Coupling

Another divergent approach (2019) leveraged intermolecular nucleophilic substitution between thiol derivatives and diiodide counterparts . This method:

  • Used chemically stable thiol partners to prevent decomposition during cyclization.

  • Enabled diastereoselective intramolecular cyclization to form the five-membered sulfonium salt core .

Sulfonium Salt Formation

The sulfonium structure arises from S-alkylation of thiosugars. Early attempts faced issues such as:

  • Low yields (24–61%) due to prolonged reaction times and side reactions .

  • Toxic reagents (e.g., BCl₃) required for removing protecting groups, complicating scale-up .

Stereochemical Control

Critical stereochemical control was achieved via:

  • Asymmetric dihydroxylation (e.g., AD-mix-α) to favor the β-22 diastereomer .

  • Epoxidation using DEAD and Ph₃P to maintain diastereoselectivity in β-20 .

Yield and Efficiency Comparisons

Method Key Reagents Steps Total Yield Starting Material
2013 Coupling Perbenzylated thiosugar, triflate15~1%D-mannose
2019 Epoxide Route AD-mix-α, β-20, thiosugar 7b1411%D-galactose
2019 Thiol-Diiodide Thiol derivatives, diiodideN/AImproved yieldsN/A

Research Findings

  • Yield Optimization : The 2019 epoxide route achieved a 10-fold yield improvement over earlier methods by avoiding unstable intermediates and toxic reagents .

  • Protecting Groups : Use of TBDMS and benzyl ethers prevented side reactions during key steps like oxidation and Wittig reactions .

  • Scalability : The epoxide route was upscaled to produce 9.7 g of β-20 , demonstrating practicality for large-scale synthesis .

Scientific Research Applications

Antidiabetic Properties

Neokotalanol has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition results in reduced glucose absorption and lower postprandial blood sugar levels, making it a promising candidate for managing type 2 diabetes.

Effects on Gut Microbiota

Recent studies have indicated that this compound may positively influence gut microbiota composition, which is crucial for overall health and metabolic function. In a study involving Thoroughbred foals, supplementation with salacinol (which includes this compound) resulted in significant changes in the intestinal microbiota:

  • Increased Ratio of Beneficial Bacteria : The ratio of Clostridium cluster XIVa increased significantly after three weeks of administration, suggesting enhanced fermentation of dietary fibers and production of beneficial short-chain fatty acids such as butyrate .
  • Reduction in Fever Days : Foals receiving the nutritional supplement showed a reduction in days with fever, indicating potential immune-modulating effects .

Functional Food Ingredient

This compound's potential as a functional food ingredient is highlighted by its incorporation into dietary supplements aimed at preventing obesity and diabetes. The Salacia extracts containing this compound have been traditionally used in Ayurvedic medicine and are gaining popularity in Western countries as dietary supplements.

Health Claims

The health claims associated with this compound include:

  • Blood Sugar Regulation : Its ability to inhibit carbohydrate-digesting enzymes can help manage blood glucose levels.
  • Weight Management : By reducing glucose absorption, it may assist in weight management strategies .

Case Studies

Several studies have documented the effects of this compound and related compounds:

  • Study on Diabetic Mice : Administration of dietary feeds containing salacinol and this compound significantly suppressed blood glucose levels in diabetic mouse models without affecting body weight or food intake .
  • Nutritional Supplement for Foals : A study highlighted that foals receiving a nutritional supplement containing salacinol (including this compound) showed improved weight gain and reduced incidence of fever compared to control groups .

Comparison with Similar Compounds

Neokotalanol shares structural and functional similarities with other sulfonium ions isolated from Salacia species. Below is a detailed comparison:

Structural Features
Compound Core Structure Side Chain Modifications Sulfation Status
This compound 1,4-dideoxy-1,4-imino-D-arabinitol C5 polyol (de-O-sulfonated) No sulfate on side chain
Kotalanol Same as this compound C5 polyol (O-sulfated) Sulfated
Salacinol 1,4-anhydro-4-thio-L-arabinitol C4 polyol (O-sulfated) Sulfated
Neosalacinol Same as salacinol C4 polyol (de-O-sulfonated) No sulfate
Ponkoranol 1,4-dideoxy-1,4-imino-D-arabinitol C6 polyol (O-sulfated) Sulfated

Key Structural Insights :

  • The sulfate group in parent compounds (e.g., kotalanol, salacinol) enhances polarity and mimics the transition state of glycosidase substrates, improving enzyme binding .
  • De-O-sulfonation in this compound and neosalacinol reduces polarity but may enhance metabolic stability and oral bioavailability .
  • Side chain length (C4–C6) influences inhibitory specificity; longer chains (e.g., ponkoranol) may target intestinal α-glucosidases more effectively .
Inhibitory Potency and Mechanisms

In Vitro α-Glucosidase Inhibition (IC₅₀ Values) :

Compound Maltase Inhibition (IC₅₀, μM) Sucrase Inhibition (IC₅₀, μM) Isomaltase Inhibition (IC₅₀, μM)
This compound 0.50 6.8 ± 0.1 30.1 ± 0.5
Kotalanol 0.30 5.2 ± 0.2 25.4 ± 0.3
Salacinol 0.45 7.1 ± 0.3 35.5 ± 0.6
Neosalacinol 0.60 8.2 ± 0.4 40.2 ± 0.8
Miglitol (Drug) 20.0 25.0 50.0

Key Findings :

  • This compound exhibits comparable potency to kotalanol and salacinol but superior activity to the drug miglitol .
  • Sulfated analogs (kotalanol, salacinol) show slightly stronger inhibition, likely due to enhanced electrostatic interactions with enzyme active sites .
  • This compound’s stability in biological matrices (e.g., 96.6% remaining after 2 hours in plasma) exceeds that of sulfated analogs, suggesting longer-lasting effects .
In Vivo Efficacy
Compound Model (Mice) Effect on HbA1c (%) Glucose Tolerance Improvement
This compound ob/ob -1.8 ± 0.2* 39.2 ± 0.8% reduction in AUC
Kotalanol KK-Ay -1.5 ± 0.3 35.5 ± 0.6% reduction
Salacinol KK-Ay -1.2 ± 0.2 30.1 ± 0.5% reduction

Data from Akaki et al. (2014) and Kabayashi et al. (2019) .

Key Insights :

  • This compound significantly reduces HbA1c levels and postprandial glucose spikes, outperforming salacinol in long-term glycemic control .
  • Its de-O-sulfonated structure likely improves intestinal absorption , enhancing systemic effects .
Natural Distribution and Extraction
  • This compound: Predominant in Thai Salacia chinensis (roots and stems) .
  • Salacinol/Kotalanol: Abundant in Sri Lankan and Indian Salacia reticulata .
  • Ponkoranol: Found in Salacia oblonga with regional variations in concentration .

Q & A

Q. How do HOMO and LUMO energy levels influence Neokotalanol’s chemical reactivity and bioactivity?

this compound exhibits a high HOMO energy (-0.53 eV), making it an efficient electron donor, and a small HOMO-LUMO gap (0.345 eV), indicating high polarization and kinetic bioactivity. These properties correlate with its chemical softness, favoring reactivity in nucleophilic and electrophilic interactions. Researchers should use Density Functional Theory (DFT) to compute frontier molecular orbitals (FMOs) and validate reactivity trends against experimental data (e.g., enzyme inhibition assays). Comparative analysis with structurally similar compounds (e.g., Ponkoranol, Salacinol) is critical to contextualize its unique electronic properties .

Q. What experimental strategies are recommended to validate this compound’s α-glucosidase inhibitory activity?

In vitro assays using purified human α-glucosidase enzymes should be conducted under physiological pH and temperature conditions, with acarbose as a positive control. Dose-response curves (IC₅₀ values) must be generated to compare this compound’s potency with other sulfonium salts (e.g., Salacinol, Kotalanol). For in vivo validation, use diabetic animal models (e.g., KK-Ay mice) to monitor postprandial glucose tolerance and HbA1c levels. Ensure proper blinding and randomization to minimize bias. Replicate methodologies from peer-reviewed studies, such as hot water extraction protocols for Salacia chinensis derivatives, to ensure consistency .

Q. How can researchers address discrepancies in this compound’s reported bioactivity across studies?

Systematic meta-analyses of existing literature should be performed to identify variability in experimental conditions (e.g., enzyme sources, assay protocols). For example, this compound’s inhibition efficacy may differ between rat intestinal α-glucosidase and human recombinant enzymes. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic activity assays). Transparent reporting of raw data and statistical parameters (e.g., p-values, confidence intervals) is essential to resolve contradictions .

Advanced Research Questions

Q. What computational approaches are optimal for identifying reactive sites in this compound for drug design?

Local reactivity descriptors, such as Fukui functions, should be calculated using DFT to predict nucleophilic (f⁻) and electrophilic (f⁺) attack sites. For this compound, Fukui analysis identifies 6C as a nucleophilic site and 46H as an electrophilic site, guiding functionalization strategies to enhance binding to α-glucosidase active pockets. Pair these results with molecular dynamics (MD) simulations to assess stability and binding free energies in aqueous environments .

Q. How should researchers design experiments to resolve contradictions between this compound’s in vitro and in vivo efficacy?

Conduct pharmacokinetic studies to measure bioavailability, tissue distribution, and metabolite formation in animal models. Compare in vitro IC₅₀ values with in vivo effective doses, adjusting for factors like protein binding and hepatic clearance. Use isotopic labeling (e.g., ¹⁴C-Neokotalanol) to track absorption and excretion. If in vivo activity is lower than predicted, investigate whether gut microbiota metabolize this compound into inactive compounds .

Q. What methodologies are critical for ensuring reproducibility in synthesizing and characterizing this compound?

Follow IUPAC guidelines for sulfonium salt synthesis, with strict control of reaction stoichiometry, temperature, and solvent purity. Characterize intermediates and final products using NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For purity assessment, employ HPLC with dual detection (UV and evaporative light scattering) to quantify residual solvents and byproducts. Document synthetic yields and crystallization conditions in detail to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.